molecular formula C24H20F3N7O B1665586 Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)- CAS No. 926922-22-7

Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-

Cat. No. B1665586
M. Wt: 479.5 g/mol
InChI Key: PPHMKXKASWTCSZ-VQHVLOKHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

AP-24226 is a potent dual Src/Abl kinase inhibitor.

Scientific Research Applications

Synthesis and Applications in Antineoplastic Agents

  • Synthesis in Antineoplastic Drugs : This compound is a key intermediate in the synthesis of antineoplastic drugs like Nilotinib. Nilotinib, synthesized through a complex process involving several compounds including this benzamide derivative, is an effective antitumor agent (Wang Cong-zhan, 2009).

  • Development of Polyamides and Polyimides : Polyamides and polyimides with potential non-linear optical characteristics were prepared using this benzamide derivative. These materials exhibited solubility in polar aprotic solvents and could be cast into transparent, flexible films, indicating potential applications in material science (V. Peesapati, U. N. Rao, R. Pethrick, 1997).

Biochemical and Pharmacological Studies

  • Metabolism in Chronic Myelogenous Leukemia : In a study on the metabolism of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor, in Chronic Myelogenous Leukemia patients, this benzamide compound was a significant component. The study aimed to determine the main metabolic pathways of Flumatinib in humans (Aishen Gong, Xiaoyan Chen, P. Deng, D. Zhong, 2010).

  • Antitumor Properties in Benzothiazole Derivatives : A derivative of this compound, 2,6-dichloro-N-[2-(cyclopropanecarbonylamino)benzothiazol-6-yl]benzamide, was synthesized and showed significant in vivo inhibitory effects on tumor growth, suggesting its potential in developing new antitumor agents (Masao Yoshida, Ichiro Hayakawa, Noriyuki Hayashi, Toshinori Agatsuma, 2005).

Material Science and Chemical Synthesis

  • Synthesis in Material Science : The compound was involved in synthesizing 6-cyano-9-substituted-9H-purines and their ring expansion to various pyrimidines, demonstrating its versatility in complex chemical syntheses relevant to material science applications (Amal Al‐Azmi, B. Booth, R. A. Carpenter, Alice Carvalho, 2001).

  • Potential in Pesticide Development : This benzamide derivative was tested as a potential pesticide, specifically on boll weevils. Different substituted benzamides were assessed for their effectiveness in progeny reduction and mortality increase, indicating potential in agricultural pest control (J. W. Haynes, 1987).

  • Heparanase Inhibitors for Cancer Therapy : It's also involved in the synthesis of compounds acting as heparanase inhibitors. These compounds have shown promise in inhibiting heparanase, an enzyme involved in tumor metastasis and angiogenesis, indicating potential applications in cancer therapy (Yong-Jiang Xu, Hua-Quan Miao, Weitao Pan, 2006).

properties

CAS RN

926922-22-7

Product Name

Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-

Molecular Formula

C24H20F3N7O

Molecular Weight

479.5 g/mol

IUPAC Name

3-[(E)-2-[6-(cyclopropylamino)purin-9-yl]ethenyl]-4-methyl-N-[4-(trifluoromethyl)pyridin-2-yl]benzamide

InChI

InChI=1S/C24H20F3N7O/c1-14-2-3-16(23(35)33-19-11-17(6-8-28-19)24(25,26)27)10-15(14)7-9-34-13-31-20-21(32-18-4-5-18)29-12-30-22(20)34/h2-3,6-13,18H,4-5H2,1H3,(H,28,33,35)(H,29,30,32)/b9-7+

InChI Key

PPHMKXKASWTCSZ-VQHVLOKHSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)/C=C/N3C=NC4=C(N=CN=C43)NC5CC5

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=CC(=C2)C(F)(F)F)C=CN3C=NC4=C(N=CN=C43)NC5CC5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AP-24226;  AP24226;  AP 24226;  UNII-53D46B0TIH;  CHEMBL556874;  53D46B0TIH;  SCHEMBL4135027; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-
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Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-
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Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-
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Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-
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Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-
Reactant of Route 6
Benzamide, 3-((1E)-2-(6-(cyclopropylamino)-9H-purin-9-yl)ethenyl)-4-methyl-N-(4-(trifluoromethyl)-2-pyridinyl)-

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